3-phenyl-cyclosal-d4TMP

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

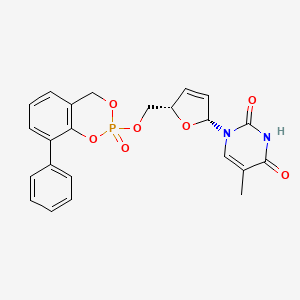

3-フェニル-シクロサル-d4TMPは、2',3'-ジデオキシ-2',3'-ジデオキシチミジン一リン酸(d4TMP)の誘導体です。これは、ヌクレオシドアナログの送達と有効性を高めるように設計されたシクロサルプロヌクレオチドファミリーのメンバーです。この化合物は、特にヒト免疫不全ウイルス(HIV)に対する抗ウイルス特性で知られています。 3-フェニル-シクロサル-d4TMP中のシクロサル部分は、活性ヌクレオチドの細胞内送達を促進し、ヌクレオシドアナログの活性化における多くの場合ボトルネックとなる初期のリン酸化ステップを回避します .

2. 製法

合成経路と反応条件

3-フェニル-シクロサル-d4TMPの合成は、いくつかの重要なステップを含みます。

シクロサル部分の調製: シクロサル部分は、サリゲン誘導体とオルトヒドロキシメチル化ナフトールから合成されます。

d4TMPとのカップリング: 次に、シクロサル部分は、特定の条件下でd4TMPとカップリングされて最終生成物を形成します。

工業的生産方法

3-フェニル-シクロサル-d4TMPの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスは収率と純度のために最適化されており、多くの場合、自動合成および精製システムが含まれます。 高性能液体クロマトグラフィー(HPLC)および核磁気共鳴(NMR)分光法などの品質管理対策が、最終製品の一貫性と品質を保証するために採用されています .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-cyclosal-d4TMP involves several key steps:

Preparation of the cycloSal moiety: The cycloSal moiety is synthesized from saligenin derivatives and ortho-hydroxymethylated naphthols.

Coupling with d4TMP: The cycloSal moiety is then coupled with d4TMP under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product .

化学反応の分析

反応の種類

3-フェニル-シクロサル-d4TMPは、いくつかの種類の化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

3-フェニル-シクロサル-d4TMPの加水分解から生成される主な生成物は、活性ヌクレオチドであるd4TMPです。 この生成物は、化合物の抗ウイルス活性に不可欠です .

4. 科学的研究の応用

3-フェニル-シクロサル-d4TMPは、いくつかの科学的研究の応用があります。

抗ウイルス研究: 特にHIVに対する抗ウイルス特性について、広く研究されています。 .

科学的研究の応用

3-phenyl-cyclosal-d4TMP has several scientific research applications:

Antiviral Research: It is extensively studied for its antiviral properties, particularly against HIV. .

Drug Delivery Studies: The cycloSal moiety serves as a model for studying intracellular delivery mechanisms of nucleotides.

Biochemical Studies: It is used to investigate the metabolism and activation pathways of nucleoside analogs.

作用機序

3-フェニル-シクロサル-d4TMPの作用機序には、次の手順が含まれます。

類似化合物との比較

類似化合物

シクロサル-d4TMP: シクロサル部分の置換パターンが異なる、シクロサルプロヌクレオチドファミリーの別のメンバー.

シクロサル-2',3'-ジデオキシシチジン一リン酸(シクロサル-ddCMP): 異なるヌクレオシドアナログを持つ同様の化合物.

独自性

3-フェニル-シクロサル-d4TMPは、そのフェニル置換によりユニークで、これはその親油性と膜透過性を高めます。 この修飾により、他のシクロサル誘導体に比べて、細胞内送達と抗ウイルス活性が向上しています .

特性

分子式 |

C23H21N2O7P |

|---|---|

分子量 |

468.4 g/mol |

IUPAC名 |

5-methyl-1-[(2R,5S)-5-[(2-oxo-8-phenyl-4H-1,3,2λ5-benzodioxaphosphinin-2-yl)oxymethyl]-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H21N2O7P/c1-15-12-25(23(27)24-22(15)26)20-11-10-18(31-20)14-30-33(28)29-13-17-8-5-9-19(21(17)32-33)16-6-3-2-4-7-16/h2-12,18,20H,13-14H2,1H3,(H,24,26,27)/t18-,20+,33?/m0/s1 |

InChIキー |

OQMPUIYQXGGVDT-GQODUDPDSA-N |

異性体SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP3(=O)OCC4=C(O3)C(=CC=C4)C5=CC=CC=C5 |

正規SMILES |

CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP3(=O)OCC4=C(O3)C(=CC=C4)C5=CC=CC=C5 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。